

Berzosertib mechanism of action in DNA damage response

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Compound of Interest		
Compound Name:	Berzosertib	
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An In-depth Technical Guide on the Core Mechanism of Action of **Berzosertib** in the DNA Damage Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Berzosertib (also known as M6620, VX-970, and VE-822) is a first-in-class, potent, and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR)[1][2]. By targeting the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway, **Berzosertib** abrogates cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells[3][4]. This mechanism is particularly effective in tumors with underlying DDR deficiencies, such as mutations in ATM or TP53, through a concept known as synthetic lethality[2][5]. This guide provides a comprehensive overview of **Berzosertib**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

The Role of ATR in the DNA Damage Response

The DNA Damage Response is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key apical regulator of the DDR is the serine/threonine kinase ATR, which is primarily activated in response to single-strand DNA (ssDNA) breaks and replication stress[5][6]. Upon activation, ATR phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (Chk1) at serine 345[7]. This



phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair[1][6]. This process is crucial for cell survival, especially in cancer cells which often experience high levels of replication stress due to oncogenic drivers[1].

Berzosertib's Core Mechanism of Action

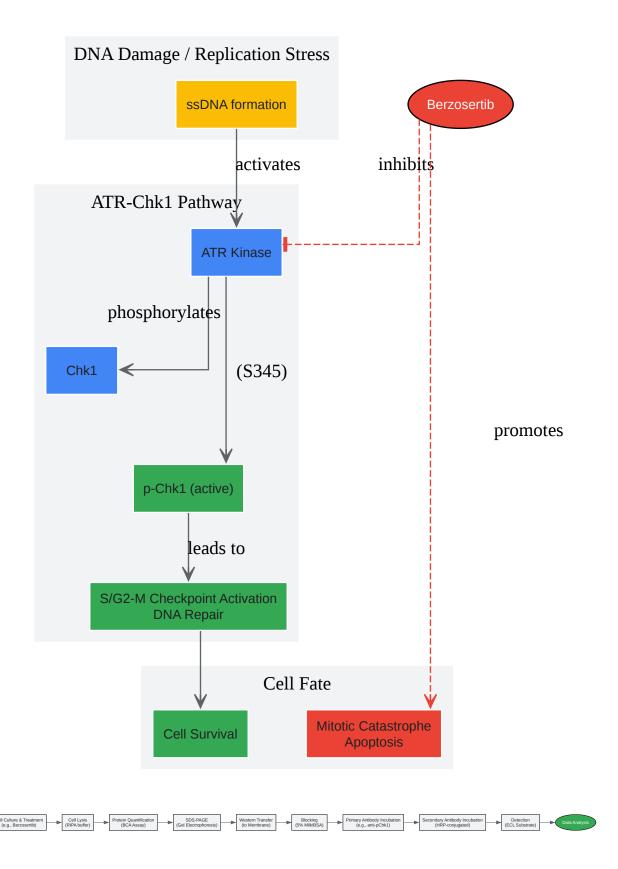
Berzosertib is an intravenous, highly potent, and selective inhibitor of ATR kinase with an IC50 of 19 nM[5]. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of ATR, which prevents the phosphorylation of its downstream substrates, including Chk1[3][4].

The key consequences of ATR inhibition by **Berzosertib** are:

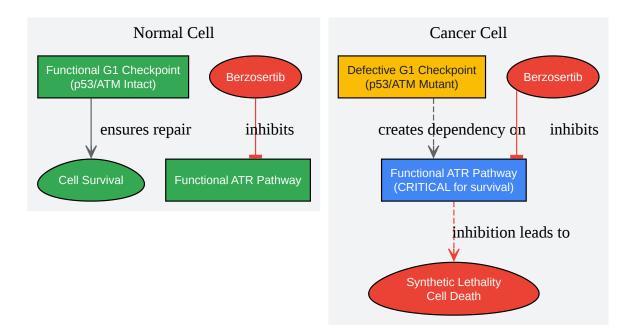
- Abrogation of Cell Cycle Checkpoints: By preventing Chk1 activation, Berzosertib overrides
 the S and G2/M checkpoints. This forces cells with damaged DNA to enter mitosis
 prematurely[6][7].
- Induction of Mitotic Catastrophe: The entry into mitosis with unrepaired DNA damage leads
 to widespread chromosomal abnormalities and ultimately results in a form of cell death
 known as mitotic catastrophe[1][7].
- Synthetic Lethality: Many cancer cells have defects in other DDR pathways, such as a
 mutated or deficient G1 checkpoint regulator like TP53 or ATM[5][7]. These cells become
 critically dependent on the ATR-mediated S and G2/M checkpoints for survival. Inhibition of
 ATR by Berzosertib in such a context is synthetically lethal, as the cancer cells are left with
 no functional mechanism to halt the cell cycle and repair DNA damage[5][6].

Signaling Pathway: ATR Inhibition by Berzosertib









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